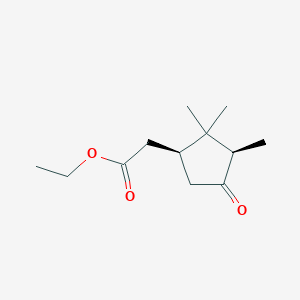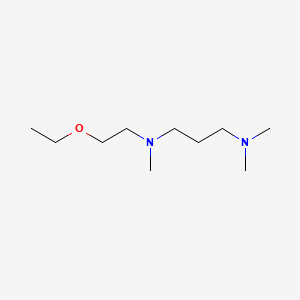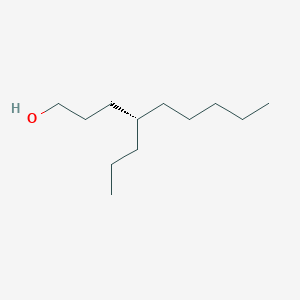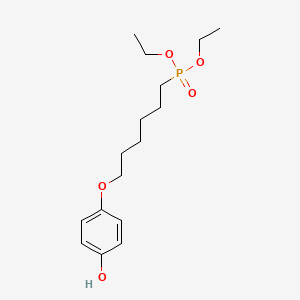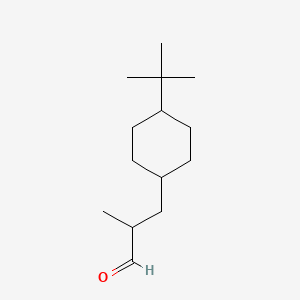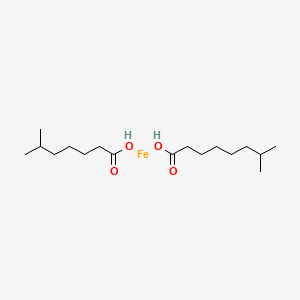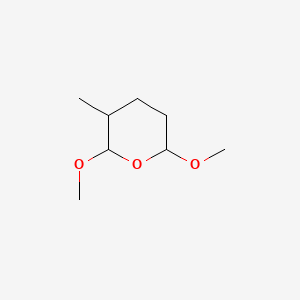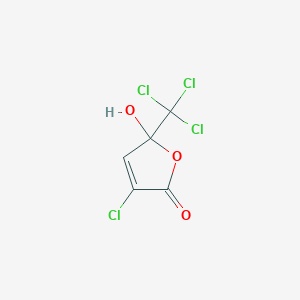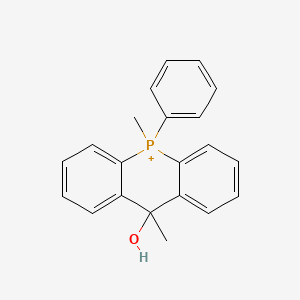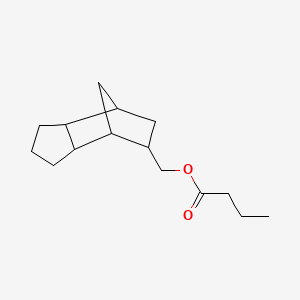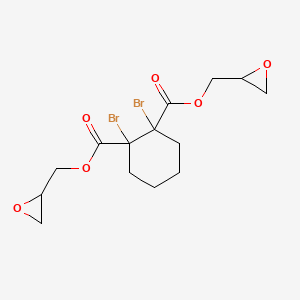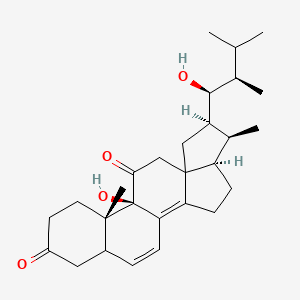
Magnesium bis(tetracosylbenzenesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium bis(tetracosylbenzenesulphonate) is a complex organometallic compound with the molecular formula C60H106MgO6S2 . This compound is characterized by its unique structure, which includes magnesium ions coordinated with tetracosylbenzenesulphonate ligands. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium bis(tetracosylbenzenesulphonate) typically involves the reaction of magnesium salts with tetracosylbenzenesulphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:
Dissolution of magnesium salts: Magnesium chloride or magnesium sulfate is dissolved in an appropriate solvent.
Addition of tetracosylbenzenesulphonic acid: The acid is added to the solution, and the mixture is stirred at a specific temperature.
Precipitation: The product precipitates out of the solution and is collected by filtration.
Industrial Production Methods
Industrial production of magnesium bis(tetracosylbenzenesulphonate) follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium bis(tetracosylbenzenesulphonate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The sulphonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Magnesium bis(tetracosylbenzenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials, such as surfactants and lubricants
Wirkmechanismus
The mechanism by which magnesium bis(tetracosylbenzenesulphonate) exerts its effects involves its interaction with molecular targets and pathways. The magnesium ion plays a crucial role in stabilizing the compound and facilitating its reactivity. The sulphonate groups enhance its solubility and interaction with various substrates. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium bis(trifluoromethane)sulfonimide: Known for its catalytic properties in organic synthesis.
Magnesium bis(diisopropyl)amide: Used as a non-nucleophilic base in organic reactions.
Magnesium bis(monoperoxyphthalate) hexahydrate: Utilized as an oxidizing agent in various chemical processes.
Uniqueness
Magnesium bis(tetracosylbenzenesulphonate) is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific solubility and reactivity characteristics .
Eigenschaften
CAS-Nummer |
85865-93-6 |
|---|---|
Molekularformel |
C60H106MgO6S2 |
Molekulargewicht |
1011.9 g/mol |
IUPAC-Name |
magnesium;2-tetracosylbenzenesulfonate |
InChI |
InChI=1S/2C30H54O3S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-27-24-25-28-30(29)34(31,32)33;/h2*24-25,27-28H,2-23,26H2,1H3,(H,31,32,33);/q;;+2/p-2 |
InChI-Schlüssel |
DVLCZMKTVXJJDP-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


